

Overcoming multidrug resistance mechanisms lisavanbulin

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Compound Focus: Lisavanbulin

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Lisavanbulin at a Glance

The table below summarizes the core characteristics and supportive quantitative data on **lisavanbulin** from recent clinical and preclinical studies.

Aspect	Details & Quantitative Data	Source / Context
Basic Mechanism	Prodrug of avanbulin ; binds colchicine site on tubulin, disrupts microtubule dynamics, activates spindle assembly checkpoint, induces mitotic arrest & cell death. [1] [2] [3]	Preclinical & Phase 1/2a studies
Key Advantage	Active in P-glycoprotein (MDR1) overexpressing models; not a substrate for major drug efflux pumps. [4]	Preclinical PDX models
Brain Penetration	Brain-to-plasma ratio: 1.3 (at 2h) and 1.6 (at 6h) post-dose in mice. [4]	Preclinical PK study
Clinical Efficacy (Recurrent GBM)	Phase 2a (IV) : 1/12 pts with Partial Response (>90% reduction); 1/12 pts with Stable Disease (8 cycles). [3] Phase 1/2a (Oral) : 1 pt with Complete Response; 1 pt with Partial Response; 7 pts with Stable Disease; 2 pts on treatment >4 years. [5] [1]	NCT02895360 & NCT02490800

Aspect	Details & Quantitative Data	Source / Context
Recommended Doses	IV (48-hr infusion): 70 mg/m ² (Days 1, 8, 15 of 28-day cycle). Oral (Daily): 30 mg/day for brain tumors; 15 mg/day in combo with radiotherapy. [1] [6] [3]	Multiple clinical trials

Experimental Protocols & Biomarker Analysis

Here are detailed methodologies for key experiments related to **lisavanbulin**'s activity.

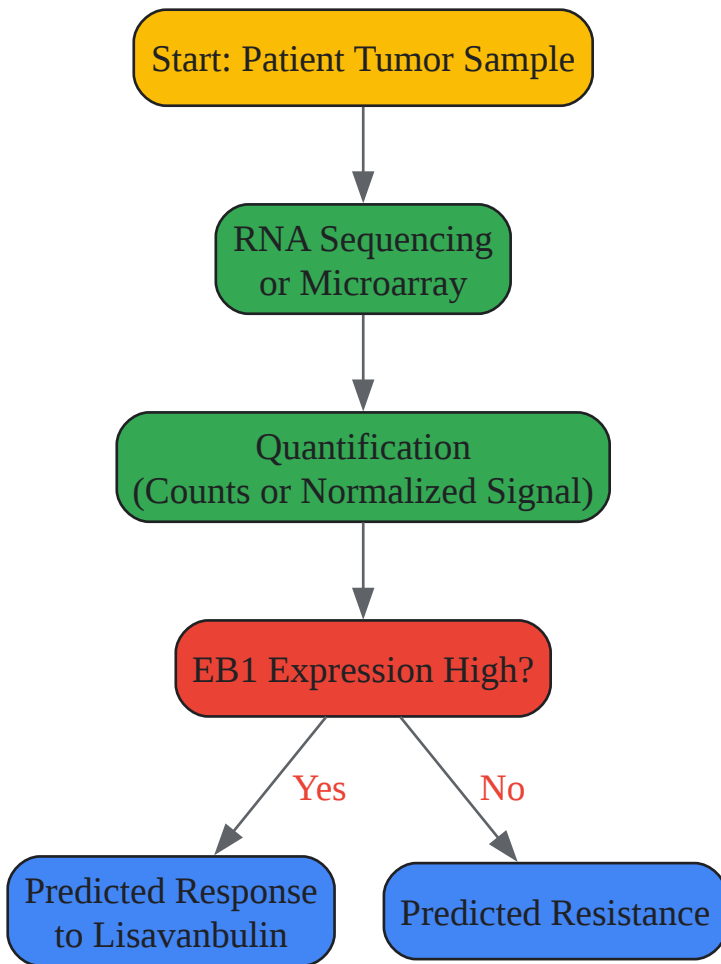
In Vitro Anti-Proliferation and Apoptosis Assay

This protocol is used to assess the direct cytotoxic effects of avanbulin (the active form) on cancer cell lines.

- **Cell Seeding:** Seed lymphoma or other cancer cell lines (e.g., DLBCL) in 96-well plates at a density of **50,000 cells/mL** (10,000 cells/well). [2]
- **Drug Treatment:** Treat cells with a dose range of avanbulin (e.g., 5 nM to 40 nM) using a digital dispenser. Include a DMSO vehicle control. [2]
- **Viability Readout (72-hour):**
 - **MTT Assay:** After 72 hours, add 3-(4,5-dimethylthiazol-2-yl)-2,5-dimethyltetrazolium bromide (MTT).
 - **Lysis:** Stop the reaction after 4 hours with an sodium dodecyl sulfate (SDS) lysis buffer.
 - **Analysis:** Measure absorbance to determine the half-maximal inhibitory concentration (IC₅₀). [2]
- **Real-Time Apoptosis & Growth (0-72 hour):**
 - **Staining:** Use an live-cell imaging system (e.g., Incucyte) with annexin V green dye for apoptosis.
 - **Imaging & Quantification:** Take images every 4 hours for 72 hours. Use integrated software to count the total number of cells (growth) and the number of GFP-positive (apoptotic) cells, normalized to time zero. [2]

EB1 Biomarker Expression Analysis

The End-Binding Protein 1 (EB1) is a potential predictive biomarker for **lisavanbulin** response. The following workflow outlines the key steps for its analysis.



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The methodology supporting the diagram includes:

- **RNA Extraction & Quality Control:** Extract total RNA from frozen tumor tissue or cell lines using a commercial kit (e.g., TRI Reagent). Assess RNA quality and concentration using a BioAnalyzer and fluorometer. [2]
- **Library Preparation & Sequencing:** For RNA-Seq, use a standard kit (e.g., TruSeq RNA Sample Prep Kit) for cDNA synthesis and barcoding. Sequence libraries on a platform like Illumina NextSeq500 to obtain at least 50 million reads per sample. [2]
- **Bioinformatic Analysis:**
 - **Quality Control:** Use FastQC to evaluate read quality.
 - **Trimming & Alignment:** Trim low-quality bases and adapters with Trimmomatic. Align high-quality reads to a reference genome (e.g., HG38) using a spliced aligner like STAR. [2]
 - **Quantification & Normalization:** Quantify gene-level expression using HTSeq-count. Normalize data using a method like TMM from the edgeR package and transform to log2 counts-per-million. [2]

- **Assessment:** Compare EB1 expression levels (often encoded by the *MAPRE1* gene) to a predefined cutoff to classify tumors as "EB1-high" or "EB1-low". [1] [2]

Troubleshooting Common Research Scenarios

Scenario / Question	Possible Cause & Solution
Low in vitro efficacy in a resistant cell line.	The cell line may have resistance mechanisms independent of P-gp. Confirm that the cell line overexpresses P-gp (MDR1). Lisavanbulin is designed to be effective specifically in this context. [2] [4]
Lack of response in an EB1-high PDX model.	Confirm the dosing schedule and duration. Preclinical data shows that continuous daily dosing, starting from the first day of radiation and continuing long-term, is critical for maximal survival benefit in GBM models. [4]
Unexpected toxicity in animal studies (neurological).	Check the administered dose. The Maximum Tolerated Dose (MTD) for daily oral lisavanbulin is 30 mg/day in brain tumor patients. Doses at or above 35 mg/day caused dose-limiting toxicities (e.g., confusion, gait disturbance) in clinical trials. [1]
How to model combination with standard therapy?	For glioblastoma, the most relevant combination is with radiation therapy (RT) and temozolomide (TMZ) . Preclinical protocols administer lisavanbulin concomitantly with RT and continue it during adjuvant TMZ cycles. [4]

Important Considerations for Your Research

- **Formulation and Administration:** Be mindful that study results are formulation-specific. Efficacy and toxicity profiles differ between intravenous infusions (2-hour vs. 48-hour) and daily oral dosing. [1] [3] [7]
- **Beyond EB1:** While EB1 is a leading candidate, the search for a comprehensive biomarker signature is ongoing. Future studies may reveal a multi-gene signature for better patient stratification. [5] [1]
- **Combination Potential: Lisavanbulin** has shown radiosensitizing properties preclinically. [6] [4] Exploring its synergy with other anticancer agents beyond standard care could be a fruitful research avenue.

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